molecular formula C26H22O8 B1278788 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose CAS No. 22224-41-5

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose

Cat. No.: B1278788
CAS No.: 22224-41-5
M. Wt: 462.4 g/mol
InChI Key: HUHVPBKTTFVAQF-PIXQIBFHSA-N
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Description

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is a derivative of ribose, a naturally occurring sugar. This compound is characterized by the presence of three benzoyl groups attached to the ribofuranose ring. It is commonly used in organic synthesis and as an intermediate in the preparation of various nucleoside analogs .

Mechanism of Action

Target of Action

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is primarily used in the field of nucleic acid synthesis and modification . It acts as a protective group for hydroxyl functional groups to prevent unintended reactions .

Mode of Action

The compound interacts with its targets by serving as a protective group. It binds to the hydroxyl functional groups present in nucleic acids, thereby preventing these groups from participating in unwanted reactions during the synthesis and modification processes .

Pharmacokinetics

It is known that the compound is insoluble in water but easily soluble in chloroform . This suggests that its bioavailability may be influenced by its solubility characteristics.

Result of Action

The primary result of the action of this compound is the protection of hydroxyl functional groups in nucleic acids. This protection prevents unintended reactions during the synthesis and modification of nucleic acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility characteristics suggest that the presence of organic solvents like chloroform can enhance its action . Furthermore, it is stable under normal temperatures , indicating that temperature is an important environmental factor for its stability.

Biochemical Analysis

Biochemical Properties

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, which facilitate the transfer of sugar moieties to nucleobases, forming nucleosides. These interactions are essential for the formation of nucleotides, which are the building blocks of DNA and RNA .

Cellular Effects

This compound influences various cellular processes by serving as a precursor for nucleoside synthesis. It impacts cell function by contributing to the synthesis of nucleotides, which are vital for DNA replication and repair, RNA transcription, and protein synthesis. Additionally, this compound can affect cell signaling pathways and gene expression by modulating the availability of nucleotides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with enzymes involved in nucleoside synthesis. It binds to nucleoside phosphorylases and glycosyltransferases, facilitating the transfer of sugar moieties to nucleobases. This process is critical for the formation of nucleotides, which are essential for various cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its significance in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at room temperature, but it can degrade when exposed to oxidizing agents and heat. Long-term studies have shown that the compound maintains its efficacy in nucleoside synthesis, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively contributes to nucleoside synthesis without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential toxicity to organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleoside synthesis. It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, facilitating the formation of nucleotides. These metabolic pathways are essential for maintaining cellular functions, including DNA replication, RNA transcription, and protein synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where nucleoside synthesis occurs. The compound’s distribution is crucial for its role in modulating cellular processes .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound is available in the right cellular compartments for nucleoside synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose can be synthesized through the benzoylation of a-D-ribofuranose. The process typically involves the reaction of a-D-ribofuranose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of 1,3,5-Tri-O-benzoyl-a-D-ribofuranose follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3,5-Tri-O-benzoyl-a-D-ribofuranose is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Comparison with Similar Compounds

  • 1,2,3-Tri-O-benzoyl-a-D-ribofuranose
  • 1,3,5-Tri-O-acetyl-a-D-ribofuranose
  • 1,3,5-Tri-O-p-methoxybenzoyl-a-D-ribofuranose

Comparison: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose is unique due to the presence of benzoyl groups, which provide specific reactivity and stability. Compared to its acetyl and methoxybenzoyl counterparts, the benzoyl groups offer different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHVPBKTTFVAQF-PIXQIBFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294785
Record name α-D-Ribofuranose, 1,3,5-tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22224-41-5
Record name α-D-Ribofuranose, 1,3,5-tribenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22224-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Ribofuranose, 1,3,5-tribenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Ribofuranose, 1,3,5-tribenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose in nucleoside chemistry?

A: this compound serves as a crucial starting material in synthesizing various modified nucleosides. These modified nucleosides, including those with 2'-C-branching or fluorinated sugars, are important for developing antiviral and anticancer agents. [, , , , ]

Q2: Can you provide an example of how this compound is used to synthesize a specific nucleoside?

A: Certainly. One example is the synthesis of Clofarabine and its α-isomer. Researchers utilized this compound as a starting point to create 2-deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-α-D-ribofuranose. This intermediate was then subjected to bromination and coupled with 2-chloroadenine, ultimately yielding Clofarabine and its α-isomer after deprotection steps. []

Q3: The synthesis of 2'-C-β-trifluoromethyl pyrimidine ribonucleosides utilizes this compound. Could you elaborate on the key steps involved?

A: The process involves converting this compound to 1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-d-ribofuranose in three steps. This compound is then transformed into 3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide, a versatile intermediate. Reacting this bromide with silylated pyrimidines yields the desired 2'-C-β-trifluoromethyl pyrimidine ribonucleoside precursors. []

Q4: How does the stereochemistry of this compound influence nucleoside synthesis?

A: The alpha configuration of the anomeric center in this compound plays a critical role in achieving stereoselectivity during nucleoside synthesis. For instance, when reacted with silylated pyrimidines in the presence of HgO/HgBr2, the reaction preferentially yields β-anomers of the target nucleosides. []

Q5: Are there alternative synthetic routes to access 2'-C-branched ribonucleosides?

A: Yes, researchers have developed a shorter, more flexible approach using 1,3,5-tri-O-benzoyl-α-d-ribofuranose. This five-step method involves oxidizing the free hydroxyl group, followed by stereoselective alkylation at the 2-position. Subsequent coupling with nucleobases and deprotection yield the desired 2'-C-branched ribonucleosides. []

Q6: What is the significance of developing [18F]-labeled nucleosides like [18F]FMAU?

A: [18F]-labeled nucleosides are valuable tools in positron emission tomography (PET) imaging. For example, [18F]FMAU is used to visualize HSV1-tk reporter gene expression, aiding in monitoring gene therapy efficacy. [, ]

Q7: How has the synthesis of [18F]FMAU been improved using a novel precursor?

A: Instead of multi-step conventional methods, researchers developed a direct fluorination approach using a novel 2′-methylsulfonyl-3′,5′-O-tetrahydropyranyl-N3-Boc-5-methyl-1-β-D-ribofuranosiluracil precursor. This method enables faster and more efficient radiosynthesis of [18F]FMAU, facilitating its clinical application. []

Q8: What analytical techniques are typically used to characterize synthesized nucleosides?

A: Synthesized nucleosides are commonly characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS). These techniques provide comprehensive information about the compound's structure and purity. []

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